molecular formula C16H16Cl2N2O2S B4078656 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide

4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide

Cat. No. B4078656
M. Wt: 371.3 g/mol
InChI Key: SGIUKYYGBYUOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide, commonly known as CCNSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

CCNSB exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors in cells. Specifically, it has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation. Additionally, CCNSB has been found to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in neuronal activity and synaptic transmission.
Biochemical and Physiological Effects:
CCNSB has been shown to exhibit various biochemical and physiological effects, including anti-proliferative effects on cancer cells, modulation of neurotransmitter release and synaptic transmission, and inhibition of immune cell activation. Additionally, CCNSB has been found to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

CCNSB has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and receptors, making it a useful tool for studying cell signaling and proliferation. However, its high toxicity and limited solubility in aqueous solutions can pose challenges for its use in certain experiments.

Future Directions

There are several potential future directions for CCNSB research, including further studies on its anti-cancer properties and potential use in cancer treatment, as well as its use as a therapeutic agent for neurological disorders and immunosuppressive therapies. Additionally, further research is needed to better understand the mechanisms underlying CCNSB's effects on cells and to develop more efficient and effective synthesis methods for this compound.
In conclusion, CCNSB is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop new therapeutic agents based on its properties.

Scientific Research Applications

CCNSB has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to exhibit anti-proliferative effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, CCNSB has been found to modulate neurotransmitter release and synaptic transmission, making it a potential therapeutic agent for neurological disorders. Moreover, CCNSB has been shown to inhibit the activation of immune cells, suggesting its potential use in immunosuppressive therapies.

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2S/c1-11(2)19-16(12-3-5-13(17)6-4-12)20-23(21,22)15-9-7-14(18)8-10-15/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIUKYYGBYUOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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